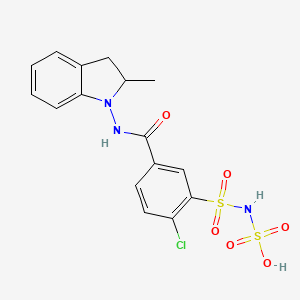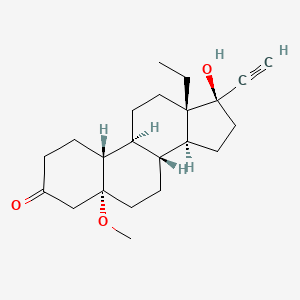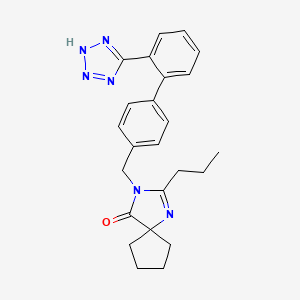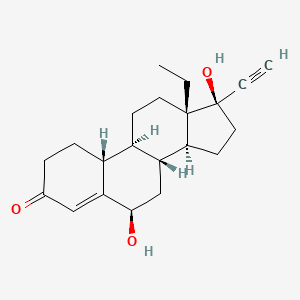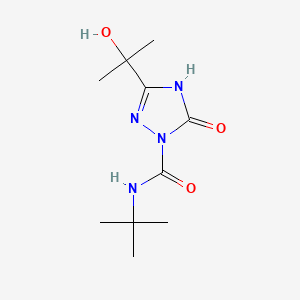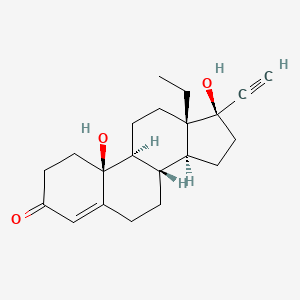
Iopamidol Impurity (Desdiiodo Iopamidol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iopamidol Impurity, also known as Desdiiodo Iopamidol, is a chemical compound that serves as an impurity in the synthesis of Iopamidol. Iopamidol is a nonionic, water-soluble contrast agent used in medical imaging. Desdiiodo Iopamidol is characterized by the absence of iodine atoms compared to the parent compound, Iopamidol. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Iopamidol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desdiiodo Iopamidol involves the selective removal of iodine atoms from Iopamidol. This can be achieved through various chemical reactions, including deiodination processes. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of Desdiiodo Iopamidol is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The purification of Desdiiodo Iopamidol is achieved through techniques such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions: Desdiiodo Iopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine, bromine, or iodine under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated analogs.
科学研究应用
Desdiiodo Iopamidol has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Iopamidol formulations.
Analytical Chemistry: Employed in method validation and stability studies to identify and quantify impurities in pharmaceutical products.
Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of Iopamidol.
Industrial Applications: Utilized in the synthesis of other iodinated contrast agents and related compounds.
作用机制
The mechanism of action of Desdiiodo Iopamidol is primarily related to its role as an impurity and metabolite of Iopamidol. It does not have a direct pharmacological effect but is crucial in understanding the metabolic pathways and degradation products of Iopamidol. The molecular targets and pathways involved include the enzymatic processes responsible for the deiodination and metabolism of iodinated contrast agents.
相似化合物的比较
Iopamidol: The parent compound, a nonionic contrast agent used in medical imaging.
Iohexol: Another nonionic contrast agent with similar properties and applications.
Iodixanol: A nonionic, dimeric contrast agent used in radiographic imaging.
Comparison: Desdiiodo Iopamidol is unique due to the absence of iodine atoms, which distinguishes it from other iodinated contrast agents. This structural difference impacts its chemical reactivity and metabolic pathways. Compared to Iopamidol, Desdiiodo Iopamidol serves as a critical impurity and reference standard in pharmaceutical research, ensuring the purity and safety of contrast agents used in medical imaging.
属性
CAS 编号 |
1798830-49-5 |
|---|---|
分子式 |
C17H24IN3O8 |
分子量 |
525.30 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


